1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Overview

Description

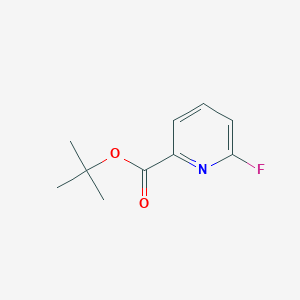

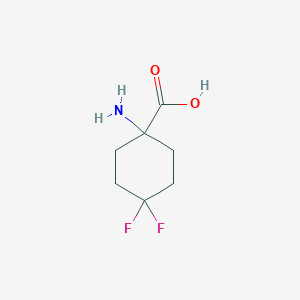

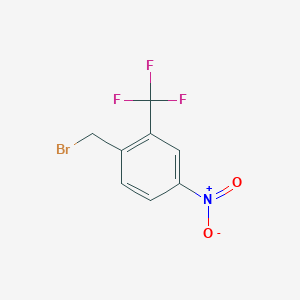

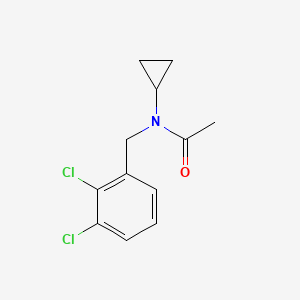

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1240529-10-5 . It has a molecular weight of 179.17 . The IUPAC name for this compound is 1-amino-4,4-difluorocyclohexanecarboxylic acid .

Molecular Structure Analysis

The InChI code for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is 1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a melting point of 220-221 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Pharmacology

In pharmacology, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is explored for its potential as a building block in drug design and synthesis. Its unique structure could be utilized in creating novel compounds with specific biological activities. The difluorocyclohexane moiety may impart increased metabolic stability and improved pharmacokinetic properties to the resulting drugs .

Material Science

The compound’s robustness under high temperatures makes it a candidate for developing advanced materials. In material science, it could be used to synthesize polymers or co-polymers with enhanced thermal stability and chemical resistance, potentially useful in aerospace or automotive industries .

Chemical Synthesis

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: serves as an intermediate in organic synthesis. It can be incorporated into larger molecules, contributing to the stereochemical and electronic properties of pharmaceuticals and agrochemicals. Its incorporation into complex molecules could lead to the development of new classes of therapeutic agents .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could play a role in method development for the detection and quantification of similar compounds or in the study of reaction mechanisms .

Biochemistry

In biochemistry, the compound’s influence on biological systems can be studied. It may be used in enzyme inhibition studies to understand enzyme-substrate interactions or in the development of biochemical assays for research and diagnostic purposes .

Industrial Applications

On an industrial scale, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid could be used in the synthesis of performance chemicals, such as those used in water treatment or as additives in lubricants. Its stability and reactivity profile make it suitable for applications that require high-performance materials .

Safety and Hazards

properties

IUPAC Name |

1-amino-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHFDEBCLOAUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(C(=O)O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240529-10-5 | |

| Record name | 1-amino-4,4-difluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)

![{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine](/img/structure/B1373005.png)

![Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1373019.png)